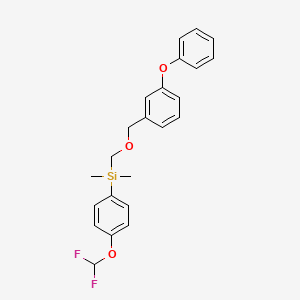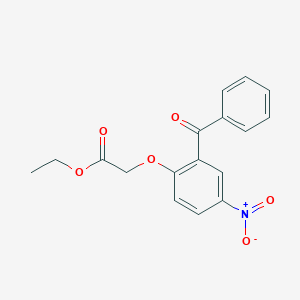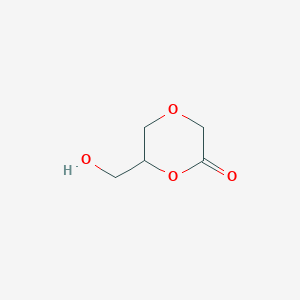![molecular formula C15H24O8 B14319199 Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate CAS No. 105644-02-8](/img/no-structure.png)
Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate is an organic compound with a complex structure It is characterized by the presence of multiple hydroxyl groups and prop-2-en-1-yl (allyl) groups attached to a propanedioate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate typically involves the reaction of propanedioic acid (malonic acid) with 2-hydroxy-3-[(prop-2-en-1-yl)oxy]propanol. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols.
Substitution: The allyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted allyl derivatives.
Applications De Recherche Scientifique
Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate involves its interaction with molecular targets through its hydroxyl and allyl groups. These functional groups can participate in hydrogen bonding, covalent bonding, and other interactions with enzymes, receptors, and other biomolecules. The pathways involved may include metabolic processes where the compound is metabolized to active intermediates that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate: Characterized by its unique combination of hydroxyl and allyl groups.
Glycerol 1,3-diglycerolate diacrylate: Similar structure but with acrylate groups instead of allyl groups.
2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl prop-2-enoate: Contains a single propanedioate unit with similar functional groups.
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl and allyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its versatility in various fields make it a compound of significant interest.
Propriétés
| 105644-02-8 | |
Formule moléculaire |
C15H24O8 |
Poids moléculaire |
332.35 g/mol |
Nom IUPAC |
bis(2-hydroxy-3-prop-2-enoxypropyl) propanedioate |
InChI |
InChI=1S/C15H24O8/c1-3-5-20-8-12(16)10-22-14(18)7-15(19)23-11-13(17)9-21-6-4-2/h3-4,12-13,16-17H,1-2,5-11H2 |
Clé InChI |
ZOEAEGVQIQSRGK-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCC(COC(=O)CC(=O)OCC(COCC=C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one](/img/structure/B14319138.png)



![Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate](/img/structure/B14319181.png)
